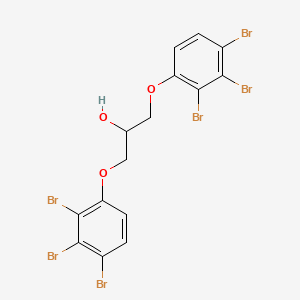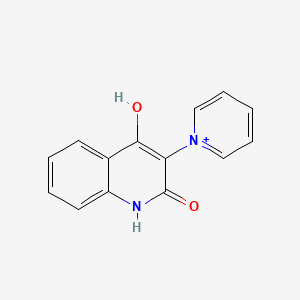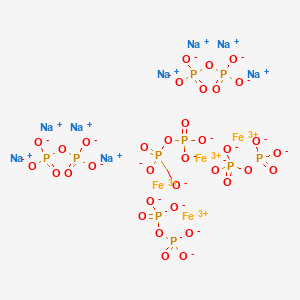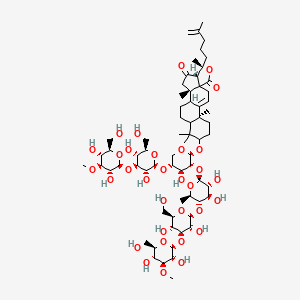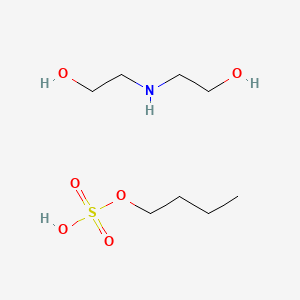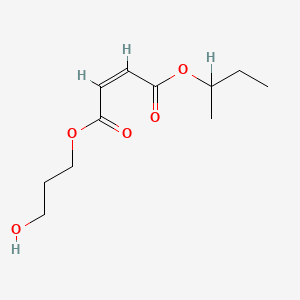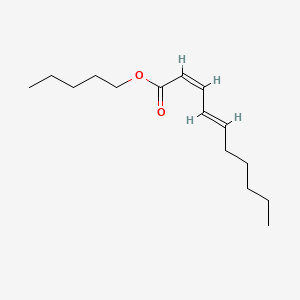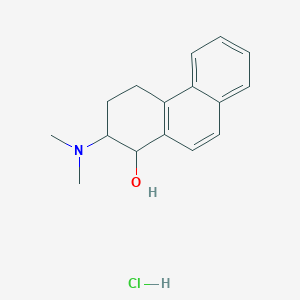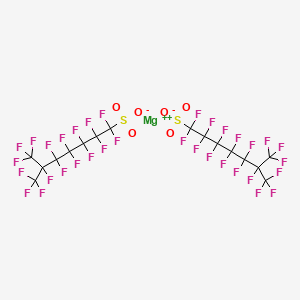
Antiogoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiogoside is a cardenolide compound isolated from the seeds of Antiaris toxicaria (Pers.) Lesch . Cardenolides are a class of organic compounds known for their potent biological activities, particularly their ability to inhibit the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance . This compound has shown significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiogoside involves several steps, starting from the extraction of the seeds of Antiaris toxicaria. The seeds are subjected to ethanol extraction, followed by chromatographic separation to isolate this compound . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the current knowledge is based on natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings Large-scale extraction would involve the use of industrial-grade solvents and chromatographic techniques to ensure the purity and yield of the compound
化学反应分析
Types of Reactions: Antiogoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. These derivatives are often studied for their enhanced or altered biological activities.
科学研究应用
Antiogoside has a wide range of scientific research applications due to its potent biological activities. In chemistry, it is used as a model compound to study the structure-activity relationships of cardenolides. In biology and medicine, this compound is investigated for its cytotoxic effects on cancer cell lines, including chronic myelogenous leukemia, human gastric carcinoma, and human hepatoma . Its ability to inhibit the sodium-potassium ATPase enzyme makes it a potential candidate for developing new anticancer therapies. Additionally, this compound’s unique structure and biological activities make it a valuable compound for studying the mechanisms of action of cardenolides.
作用机制
The mechanism of action of antiogoside involves the inhibition of the sodium-potassium ATPase enzyme, which is essential for maintaining cellular ion balance . By inhibiting this enzyme, this compound disrupts the ion gradients across the cell membrane, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on the sodium-potassium ATPase enzyme for their rapid growth and proliferation. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the disruption of ion homeostasis and induction of apoptosis in cancer cells.
相似化合物的比较
Antiogoside is similar to other cardenolides such as periplogenin, antialloside, strophanthidin, strophalloside, and strophanthojavoside . These compounds share a common structural motif and biological activity, particularly their ability to inhibit the sodium-potassium ATPase enzyme. this compound is unique in its specific cytotoxicity profile and its potential for developing targeted anticancer therapies. The comparison with similar compounds highlights this compound’s uniqueness in terms of its structure and biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
3981-17-7 |
|---|---|
分子式 |
C29H44O10 |
分子量 |
552.7 g/mol |
IUPAC 名称 |
3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)19-11-20(30)27(3)17(15-10-21(31)37-13-15)6-9-29(27,36)18(19)5-8-28(26,35)12-16/h10,14,16-20,22-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16+,17-,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
InChI 键 |
VRDSLDHRGHMDAC-JQMYGRNZSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


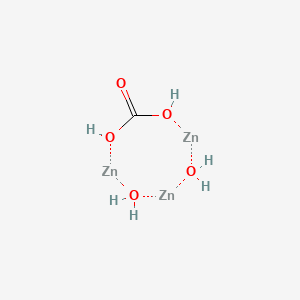

![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
